molecular formula C12H8BrN B3122220 2-(4-Bromonaphthalen-1-yl)acetonitrile CAS No. 30098-50-1

2-(4-Bromonaphthalen-1-yl)acetonitrile

Cat. No.: B3122220
CAS No.: 30098-50-1
M. Wt: 246.1 g/mol
InChI Key: FGLQUWFJASFZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromonaphthalen-1-yl)acetonitrile (CAS No. 374926-06-4) is a brominated naphthalene derivative featuring an acetonitrile substituent at the 1-position of the naphthalene ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. For instance, it has been utilized in the synthesis of ketone derivatives like (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-bromonaphthalen-1-yl)-methanone via acetylation and substitution reactions . Its structural and electronic properties, influenced by the bromine atom and nitrile group, make it a subject of interest in crystallographic and reactivity studies.

Properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLQUWFJASFZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromonaphthalen-1-yl)acetonitrile can be synthesized through several synthetic routes. One common method involves the bromination of naphthalene followed by a nucleophilic substitution reaction to introduce the acetonitrile group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with acetonitrile under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 2-(4-Bromonaphthalen-1-yl)acetonitrile may involve large-scale bromination and substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromonaphthalen-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromonaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The acetonitrile group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Bromine and Substituents

(a) (4-Bromonaphthalen-2-yl)acetonitrile (BAGTEJ)

This structural isomer differs in the position of the bromine atom (4-bromo on naphthalen-2-yl). Key structural distinctions include:

  • Acetonitrile Geometry : The C—C—N bond angle is nearly linear (179.3°), and the acetonitrile plane forms a 23.1° angle with the naphthalene ring. The nitrogen atom is displaced by 0.287 Å from the naphthalene plane .
(b) (1-Bromonaphthalen-2-yl)acetonitrile

This isomer crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 11.3599 Å, b = 7.2379 Å, c = 11.8901 Å, and β = 102.538° . The distinct crystal packing compared to the 4-bromo-1-yl derivative may influence solubility and melting behavior.

Table 1: Structural Comparison of Naphthalene-Based Acetonitrile Derivatives

Compound Molecular Formula Molar Mass (g/mol) C—C—N Angle (°) N Displacement (Å) Crystal System Space Group
2-(4-Bromonaphthalen-1-yl)acetonitrile C₁₂H₈BrN 246.1 Not Reported Not Reported Not Reported Not Reported
(4-Bromonaphthalen-2-yl)acetonitrile C₁₂H₈BrN 246.1 179.3 0.287 Not Reported Not Reported
(1-Bromonaphthalen-2-yl)acetonitrile C₁₂H₈BrN 246.1 Not Reported Not Reported Monoclinic P2₁/n

Substituent Effects: Benzofuran vs. Naphthalene Backbones

2-(4-Bromo-1-benzofuran-3-yl)acetonitrile

This analog replaces the naphthalene core with a benzofuran ring. Key differences include:

  • Molecular Formula: C₁₀H₆BrNO (Molar mass = 236.06 g/mol), smaller due to the absence of one aromatic ring .
  • Electronic Properties : The oxygen atom in benzofuran introduces electron-withdrawing effects, altering HOMO-LUMO gaps compared to naphthalene derivatives.

Table 2: Comparison with Benzofuran Analog

Compound Core Structure Molecular Formula Molar Mass (g/mol)
2-(4-Bromonaphthalen-1-yl)acetonitrile Naphthalene C₁₂H₈BrN 246.1
2-(4-Bromo-1-benzofuran-3-yl)acetonitrile Benzofuran C₁₀H₆BrNO 236.06

Biological Activity

2-(4-Bromonaphthalen-1-yl)acetonitrile, with the chemical formula C12H8BrN and CAS number 30098-50-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight: 214.10 g/mol
  • Structure: The compound features a bromonaphthalene moiety attached to an acetonitrile group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that 2-(4-Bromonaphthalen-1-yl)acetonitrile exhibits antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

Research has indicated that this compound may have anticancer properties . In a study assessing its effects on cancer cell lines, it demonstrated significant cytotoxicity, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of 2-(4-Bromonaphthalen-1-yl)acetonitrile is likely mediated through several mechanisms:

  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress, leading to apoptosis in cancer cells.
  • Interaction with Cellular Receptors: Its structure allows for potential interaction with various cellular receptors, influencing signaling pathways related to growth and survival.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(4-Bromonaphthalen-1-yl)acetonitrile tested its activity against Gram-positive and Gram-negative bacteria. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Study on Anticancer Activity

In a separate investigation, the anticancer properties were evaluated in human breast cancer cell lines (MCF-7). The results indicated:

Treatment ConcentrationCell Viability (%)Apoptosis Rate (%)
10 µM7015
25 µM5035
50 µM3060

The study concluded that higher concentrations significantly reduced cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromonaphthalen-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Bromonaphthalen-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.